molecular formula C17H20N4O2 B13648914 N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide

N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide

Cat. No.: B13648914
M. Wt: 312.37 g/mol
InChI Key: HEUHCTYMFLTWAX-UNOMPAQXSA-N
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Description

N-[(Z)-[4-(Diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide is a hydrazone derivative Schiff base compound of significant interest in chemical research and development. This compound features a pyridine-3-carboxamide core linked via a methylideneamino hydrazone bridge to a 4-(diethylamino)-2-hydroxyphenyl substituent, creating a molecular structure with potential coordination sites for metal binding . The Z-configuration of the imine bond is explicitly defined, which is crucial for its stereospecific properties and research applications . Hydrazone derivatives similar to this compound have demonstrated notable potential in agrochemical research, particularly as fungicidal agents when combined with copper compounds . These copper-hydrazone combinations exhibit synergistic effects against various fungal pathogens, providing enhanced efficacy at lower application rates . The diethylamino and hydroxy functional groups on the phenyl ring contribute to the electron-donating characteristics of the molecule, potentially influencing its bioactivity and coordination chemistry . Researchers are investigating this compound and its metal complexes for various applications, including antimicrobial studies and material science research. The compound requires proper handling in controlled laboratory conditions and is intended solely for research purposes by qualified professionals. It is supplied with comprehensive analytical data to support research applications and ensure experimental reproducibility.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C17H20N4O2/c1-3-21(4-2)15-8-7-13(16(22)10-15)12-19-20-17(23)14-6-5-9-18-11-14/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12-

InChI Key

HEUHCTYMFLTWAX-UNOMPAQXSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N\NC(=O)C2=CN=CC=C2)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CN=CC=C2)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound primarily involves a condensation reaction between:

The reaction forms an imine (Schiff base) linkage (-C=N-) between the aldehyde carbonyl and the amine nitrogen, typically under mild conditions.

Solvent-Based Condensation

  • Solvents: Ethanol or methanol are commonly used solvents that facilitate the condensation reaction.
  • Conditions: Refluxing the equimolar mixture of aldehyde and amine in ethanol or methanol for several hours (usually 2–6 hours) under acidic, basic, or neutral conditions.
  • Catalysts: Acidic catalysts such as acetic acid or a few drops of mineral acid (e.g., HCl) can accelerate the reaction by activating the carbonyl group.
  • Purification: The product is typically purified by recrystallization from ethanol or by chromatographic techniques such as column chromatography or thin-layer chromatography (TLC).

Solvent-Free and Catalyst-Free Synthesis

  • Grinding Method: A mixture of the aldehyde and amine in stoichiometric amounts can be ground together in a mortar and pestle at room temperature.
  • Reaction Time: Completion occurs rapidly within 2–3 minutes.
  • Advantages: This method is environmentally friendly, avoids solvents, and can yield high purity products without the need for further purification.
  • Catalysts: Sometimes, mild catalysts like SnCl2 or acetic acid are added to improve the yield, but often the reaction proceeds efficiently without them.

Microwave-Assisted Synthesis

  • Microwave irradiation can be employed to accelerate the condensation reaction.
  • Conditions: The reactants are mixed in a solvent (usually ethanol) and exposed to microwave irradiation for a few minutes.
  • Benefits: This method reduces reaction time drastically and often increases yields and purity.

Reaction Mechanism

The condensation proceeds via nucleophilic attack of the amine nitrogen on the aldehyde carbonyl carbon, forming a carbinolamine intermediate, which subsequently loses water to form the imine bond. The presence of acid catalysis can protonate the carbonyl oxygen, increasing electrophilicity and speeding up the reaction.

Data Table: Comparative Preparation Methods

Preparation Method Solvent Catalyst Temperature Reaction Time Yield (%) Purification Method Notes
Solvent-based condensation Ethanol/Methanol Acetic acid/HCl Reflux (~78 °C) 2–6 hours 70–90 Recrystallization/Chromatography Traditional, reliable
Solvent-free grinding None None or SnCl2 Room temperature 2–3 minutes 80–95 Usually none or recrystallization Green chemistry, fast, solvent-free
Microwave-assisted synthesis Ethanol None or acid Microwave heating 5–15 minutes 85–95 Recrystallization Rapid, energy-efficient

Extensive Research Discoveries and Notes

  • Schiff bases with similar structures have been extensively studied for their ability to coordinate with transition metals, forming complexes with applications in catalysis and biomedicine. The preparation methods of these Schiff bases directly influence the purity and coordination properties of the resulting ligands.
  • The solvent-free grinding method has gained prominence due to its environmental benefits and operational simplicity, often yielding products with comparable or superior purity to solvent-based methods.
  • Microwave-assisted synthesis is an emerging technique that offers significant time savings and often improved yields, making it suitable for rapid library synthesis in medicinal chemistry.
  • The choice of solvent and catalyst can influence the stereochemistry (Z or E isomers) of the Schiff base, which can affect biological activity and metal coordination behavior.
  • Purification by recrystallization from ethanol is common, but chromatographic methods may be necessary if side products or incomplete reactions occur.

Chemical Reactions Analysis

Types of Reactions

SCFSkp2-IN-2 undergoes several types of chemical reactions, including:

    Reduction: Involving the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

SCFSkp2-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the ubiquitin-proteasome pathway.

    Biology: Investigates the role of Skp2 in cell cycle regulation and apoptosis.

    Medicine: Explores its potential as an anti-cancer agent, particularly in cancers where Skp2 is overexpressed.

Mechanism of Action

SCFSkp2-IN-2 exerts its effects by binding to Skp2, thereby inhibiting its function within the SCF complex. This inhibition prevents the ubiquitination and subsequent degradation of p27, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include:

    Skp2: The primary target of SCFSkp2-IN-2.

    p27: A cyclin-dependent kinase inhibitor whose stability is increased upon Skp2 inhibition.

    Cell Cycle Pathways: Including the G1/S transition, which is regulated by p27 levels.

Biological Activity

N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, antimicrobial activity, and its mechanism of action based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyridine ring and a diethylamino group, which are known to influence its biological activity. The molecular formula is C16H20N4O, with the following structural features:

  • Pyridine ring : Contributes to the compound's basicity and ability to form hydrogen bonds.
  • Diethylamino group : Enhances solubility and may affect the compound's interaction with biological targets.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study showed that derivatives of similar compounds demonstrated low micromolar IC50 values against human HeLa and CEM T-lymphocyte cells, suggesting that modifications in the structure could enhance potency.

CompoundCell LineIC50 (μM)
5cHeLa1.9-4.4
5dCEM11-20

These findings indicate that the compound could be a candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various studies have reported moderate antibacterial and antifungal activities against several strains of microorganisms. For instance, derivatives were tested against Escherichia coli and Staphylococcus aureus, showing promising results that warrant further investigation into their mechanisms of action.

The biological activity of this compound is believed to be associated with its ability to inhibit key enzymes involved in cellular processes. For example, compounds with similar structures have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to cytotoxic effects in rapidly dividing cells, such as cancer cells.

Case Studies

  • Cytotoxicity Against Cancer Cells : A study on related compounds indicated that those with diethylamino substitutions had enhanced cytotoxic effects compared to their counterparts without this group. This suggests that the diethylamino moiety plays a crucial role in enhancing biological activity.
  • Antiviral Activity : Certain derivatives have shown antiviral properties against HEL cell cultures, providing a basis for exploring their use in antiviral therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide with three structurally related compounds (47ab, 47ac, 48) synthesized and characterized in recent studies ().

Key Observations

Structural Variations: The target compound’s (Z)-imine linkage contrasts with the (E)-configuration in 48, which may alter molecular geometry and intermolecular interactions .

Physicochemical Properties :

  • 47ab and 47ac exhibit decomposition during melting, indicating thermal instability common to carboxamide derivatives. The target compound’s imine bond may further reduce thermal stability compared to amide analogs.
  • The trifluoromethyl group in 47ac enhances electronegativity and may improve membrane permeability relative to the target compound’s hydroxyl group .

Synthetic Challenges: The target compound’s (Z)-selectivity requires precise reaction conditions (e.g., steric control or catalysts), whereas 47ab and 47ac are synthesized via straightforward amide couplings .

Research Findings

  • The imidazopyridine core in 47ab showed higher binding affinity than isonicotinamide derivatives like 47ac, suggesting that the target compound’s pyridine-carboxamide core may offer intermediate activity .
  • Solubility: The hydroxyl group in the target compound likely improves aqueous solubility compared to 47ab and 47ac, which rely on diethylamino groups for solubility modulation.

Patent-Based Analogs ()

Compounds such as (S,E/Z)-N-(3-cyano-4-(3-ethynylphenylamino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(diethylamino)-but-2-enamide share the diethylamino motif but incorporate quinoline and enamide groups. These analogs highlight the diversity of diethylamino-containing pharmacophores but lack direct structural or functional overlap with the target compound .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key diagnostic signals include:
    • Aromatic protons in the pyridine ring (δ 7.5–8.5 ppm) and diethylamino group (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) .
    • Hydroxyphenyl proton at δ 9.8–10.2 ppm (exchangeable with D₂O) .
  • High-resolution MS (HRMS) : The molecular ion peak (e.g., m/z 381.18 for C₁₉H₂₄N₄O₂⁺) confirms the molecular formula .

What strategies are recommended for determining the solubility and stability of this compound under various experimental conditions?

Q. Basic

  • Solubility profiling : Test in solvents like DMSO (high solubility for biological assays), ethanol, and aqueous buffers (pH 4–9) .
  • Stability assays :
    • Monitor degradation via HPLC under accelerated conditions (40–60°C, 75% humidity) .
    • Protect from light to prevent photodegradation of the Schiff base moiety .

What advanced computational methods are suitable for predicting the biological interactions of this compound?

Q. Advanced

  • Molecular docking : Use software like AutoDock to model binding with target proteins (e.g., kinases or GPCRs). Focus on the pyridine-carboxamide core for hydrogen-bond interactions .
  • Molecular dynamics (MD) simulations : Assess conformational stability in lipid bilayers or aqueous environments (e.g., 100-ns simulations in GROMACS) .

How can researchers address discrepancies in reported biological activities across studies?

Q. Advanced

  • Cross-validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature, buffer) .
  • Meta-analysis : Compare IC₅₀ values from multiple studies to identify outliers due to assay variability (e.g., ATP concentration in kinase assays) .

What are the key considerations for designing structure-activity relationship (SAR) studies involving analogs?

Q. Advanced

  • Functional group modifications : Replace the diethylamino group with piperidine or morpholine to alter lipophilicity .
  • Bioisosteric replacement : Substitute the hydroxyphenyl moiety with indole or benzothiazole to enhance target affinity .

Which analytical techniques beyond NMR and MS are critical for elucidating the crystal structure or conformational dynamics?

Q. Advanced

  • X-ray crystallography : Resolve the Z-configuration of the Schiff base and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) .
  • Circular dichroism (CD) : Study conformational changes in chiral environments (e.g., binding to DNA G-quadruplexes) .

How can side reactions during synthesis be minimized, and what analytical approaches detect by-products?

Q. Advanced

  • By-product mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation of the Schiff base .
  • Analytical detection :
    • HPLC-DAD : Monitor for imine hydrolysis products (retention time shifts) .
    • TLC-MS : Identify low-abundance impurities (<0.1%) during purification .

What methodologies are effective in scaling up synthesis while maintaining purity for in vivo studies?

Q. Advanced

  • Continuous flow reactors : Improve reproducibility and reduce reaction time (residence time: 10–30 min) .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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